N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and a propanamide moiety at position 2. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and diverse pharmacological activities, including antidiabetic, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNCRAWPKCPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with propionic anhydride under reflux conditions to form the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Anticancer Properties
Mechanism of Action and Efficacy
Research has highlighted the efficacy of oxadiazole derivatives, including N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, in exhibiting anticancer properties. The compound has been screened for its ability to inhibit various cancer cell lines. Notably, derivatives containing the oxadiazole moiety have shown promising results against multiple cancers, including breast, colon, and renal cancers. For instance, studies have reported that certain oxadiazole derivatives demonstrate significant inhibition rates against cancer cell proliferation (e.g., IC50 values ranging from 0.67 to 3.45 µM) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) | Growth Inhibition (%) |
|---|---|---|---|
| Compound A | Breast | 0.67 | 90.47 |
| Compound B | Colon | 0.80 | 81.58 |
| This compound | Renal | 2.36 | 84.32 |
Antimicrobial Activity
Broad-Spectrum Efficacy
The presence of the methoxyphenyl group in the structure of this compound enhances its interaction with biological targets, making it a candidate for antimicrobial applications. Studies have indicated that similar oxadiazole compounds exhibit antimicrobial properties against various bacterial strains and fungi .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 15 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
| This compound | C. albicans | 12 µg/mL |
Other Therapeutic Applications
Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of oxadiazole derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Drug Development Insights
The unique structural features of this compound may allow for the development of novel drugs targeting specific pathways in cancer and inflammation. The ongoing research into structure-activity relationships (SAR) is essential for optimizing these compounds for better efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with several analogs in the evidence, differing primarily in substituents on the oxadiazole ring and the amide side chain. Key comparisons include:
- Substituent Position : The 3-methoxyphenyl group distinguishes it from para-substituted analogs (e.g., 4-methylphenyl in ’s 8i and 4-ethoxyphenyl in ’s 7l ), which may alter electronic and steric interactions .
Physicochemical Properties
Table 1 compares key physicochemical parameters of the target compound (inferred) with analogs from the evidence.
Trends :
- Melting Points : Electron-withdrawing groups (e.g., nitro in 8h ) correlate with higher melting points (158–159°C) compared to electron-donating groups (e.g., ethoxy in 7l : 177–178°C) .
- Molecular Weight : The target compound’s lower molecular weight (263.25 g/mol) suggests improved bioavailability compared to bulkier analogs like 8i (406.49 g/mol) .
Structure-Activity Relationship (SAR)
- Substituent Position : Meta-substitution (3-methoxy) may reduce steric hindrance compared to para-substituted analogs, improving target engagement .
- Electron Effects : The methoxy group’s electron-donating nature could enhance stability and solubility, contrasting with nitro groups in 8h , which may improve binding affinity but reduce bioavailability .
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a methoxyphenyl group and an oxadiazole ring, both of which contribute to its pharmacological potential. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14N4O3 |
| Molecular Weight | 258.26 g/mol |
| CAS Number | 1098689-60-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole moiety is known for its role in modulating enzyme activities and influencing cellular signaling pathways. For instance:
- Antimicrobial Activity : Compounds with oxadiazole structures have been reported to exhibit antibacterial and antifungal properties by disrupting cellular processes in pathogens . The incorporation of the methoxy group may enhance lipophilicity, facilitating better membrane permeability and bioactivity.
- Anticancer Properties : Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms that involve the upregulation of pro-apoptotic factors such as p53 and caspase activation .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds:
Anticancer Activity
A study evaluating the cytotoxic effects of various oxadiazole derivatives found that compounds similar to this compound exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). The IC50 values for these compounds were reported in the micromolar range .
Antimicrobial Effects
Research has shown that derivatives containing the oxadiazole ring possess notable antimicrobial properties. For instance, a series of 1,3,4-oxadiazoles demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group is believed to enhance these effects by improving solubility and interaction with bacterial membranes .
Case Studies
- Cytotoxicity Assay : A cytotoxicity assay conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic markers such as Annexin V positivity in treated cells .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests a potential application in developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
